molecular formula C17H18BrN B567729 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine CAS No. 1280786-96-0

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Cat. No. B567729
M. Wt: 316.242
InChI Key: DFLJXKKHZUELSW-UHFFFAOYSA-N
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Description

“1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine” is a chemical compound with a pyrrolidine ring, which is a five-membered nitrogen heterocycle . It has a molecular formula of C17H18BrN . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

While specific chemical reactions involving “1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine” are not detailed in the retrieved data, pyrrolidine derivatives are known to be employed as intermediates in drug research and development .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.236 Da . Other specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

  • Crystal Structure and Planarity Studies : The conformation of related compounds like 1-(2-bromophenyl)pyrrolidin-2-one suggests substantial non-planarity in solution and in solid form, with a significant dihedral angle between the phenyl and five-membered rings in the γ-lactam structure (Fujiwara, Varley, & van der Veen, 1977).

  • Inhibition of Glycosidases and Tumor Growth : Functionalized pyrrolidines, like the derivatives of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, have shown potential in inhibiting jack bean alpha-mannosidase and the growth of human glioblastoma and melanoma cells. They displayed selectivity for tumor cells compared to normal cells (Fiaux et al., 2005).

  • Antimicrobial and Antimycobacterial Properties : Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , exhibited interesting antibacterial activity against various strains, including M. tuberculosis, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

  • Anti-HIV Activity : Certain derivatives, such as oximino-piperidino-piperidine amides, show potent anti-HIV activity. Modifications to the phenyl, oxime, and amide groups in these derivatives enhance their effectiveness as CCR5 antagonists, crucial for HIV-1 infection treatment (Palani et al., 2002).

  • Potential Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives, such as those synthesized from 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate, have shown promise as antithrombin agents. Their efficacy in inhibiting thrombin suggests potential medical applications (Ayan et al., 2013).

  • Anticancer Potential : The compound has shown potential in inhibiting the growth of cancer cells. Certain derivatives were specifically effective against breast cancer (MCF-7) and colon cancer (HCT116) cell lines (Muralidharan et al., 2017).

  • Antibacterial and Cytotoxic Activities : Thiazole-based pyrrolidine derivatives exhibited antibacterial properties against various bacterial strains, including E. coli, S. typhimurium, B. cereus, and S. aureus, with minimal cytotoxic effects on healthy mammalian cells (Kocabaş et al., 2021).

  • Transfection Agents : Phosphorus dendrimers with terminal groups like pyrrolidine have been used in transfection experiments to deliver DNA into cell strains. These dendrimers exhibited low cytotoxicity and efficient interaction with DNA, making them useful in genetic studies and potential medical applications (Padié et al., 2009).

Future Directions

Pyrrolidine derivatives, including “1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine”, continue to be of interest in the field of medicinal chemistry due to their presence in many natural products and pharmacologically important agents . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[(4-bromophenyl)-phenylmethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN/c18-16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJXKKHZUELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682504
Record name 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

CAS RN

1280786-96-0
Record name Pyrrolidine, 1-[(4-bromophenyl)phenylmethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
G Ana, PM Kelly, AM Malebari, S Noorani… - Pharmaceuticals, 2021 - mdpi.com
We report the synthesis and biochemical evaluation of compounds that are designed as hybrids of the microtubule targeting benzophenone phenstatin and the aromatase inhibitor …
Number of citations: 5 www.mdpi.com

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